SAR156497 is a novel chemical compound recognized as an exquisitely selective inhibitor of the Aurora kinases, a family of serine/threonine kinases that play a critical role in cell cycle regulation, particularly during mitosis. The compound has garnered attention due to its potential therapeutic applications in cancer treatment, as aberrant expression of Aurora kinases is often associated with various malignancies. SAR156497 is characterized by a unique molecular structure that enables its specificity towards Aurora A, B, and C kinases, distinguishing it from other inhibitors in this class .
SAR156497 has been shown to exhibit potent inhibitory activity against the Aurora kinases, with selectivity that minimizes off-target effects. Preclinical studies have indicated that SAR156497 can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells expressing high levels of Aurora kinases. The compound has also demonstrated efficacy in various cancer models, suggesting its potential as a therapeutic agent . Furthermore, SAR156497 has been evaluated in clinical trials, showing promising results in terms of safety and tolerability .
The synthesis of SAR156497 can be summarized as follows:
This method not only yields high purity but also allows for the scalability necessary for further development and clinical use .
SAR156497's primary application lies in oncology as a targeted therapy for cancers driven by Aurora kinase dysregulation. Its selective inhibition profile makes it a candidate for combination therapies with other anticancer agents to enhance therapeutic efficacy while reducing side effects. Additionally, research into its mechanism of action could lead to insights into new treatment strategies for various malignancies .
Interaction studies involving SAR156497 have focused on its binding affinity and specificity towards Aurora kinases compared to other kinase families. The compound's unique binding interactions have been characterized using biochemical assays and structural biology techniques. These studies reveal that SAR156497 binds selectively to the ATP-binding site of Aurora kinases without significantly affecting other kinases, thereby highlighting its potential for reduced toxicity .
Several compounds share structural or functional similarities with SAR156497. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Selectivity | Clinical Status |
---|---|---|---|
AZD1152 | Inhibits Aurora B kinase | Moderate | Clinical trials |
MK-5108 | Inhibits Aurora A kinase | High | Clinical trials |
VX-680 | Dual inhibitor of Aurora A/B | Moderate | Clinical trials |
CCT137690 | Selective inhibitor of Aurora A/B | High | Preclinical |
SAR156497 stands out due to its exquisite selectivity across all three Aurora kinases (A, B, and C) while maintaining a favorable safety profile in early clinical evaluations. This specificity may provide advantages over other inhibitors that either lack selectivity or have broader kinase inhibition profiles leading to increased side effects .
SAR156497 represents a complex tricyclic heterocyclic compound with the molecular formula C₂₇H₂₄N₄O₄ and a molecular weight of 468.5 grams per mole [4]. The compound belongs to a novel class of pan-Aurora kinase inhibitors characterized by its distinctive structural architecture [7] [8]. The molecular structure incorporates multiple nitrogen-containing heterocyclic systems arranged in a specific three-dimensional configuration that determines its biological activity and physicochemical properties [4] [10].
The systematic chemical name for SAR156497 is ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate [4]. This nomenclature reflects the complex arrangement of the constituent heterocyclic moieties and functional groups that comprise the molecular framework. The compound contains twenty-seven carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and four oxygen atoms arranged in a specific connectivity pattern that defines its chemical identity [4].
Molecular Property | Value |
---|---|
Molecular Formula | C₂₇H₂₄N₄O₄ |
Molecular Weight | 468.5 g/mol |
Chemical Name | ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate |
Appearance | Solid powder |
Purity | >98% |
The structural complexity of SAR156497 arises from the integration of multiple pharmacophoric elements within a single molecular entity [10]. The compound exhibits a tricyclic core structure that provides the necessary rigidity for target protein binding while maintaining sufficient flexibility for optimal molecular recognition [7]. The presence of multiple heteroatoms throughout the structure contributes to the compound's ability to form hydrogen bonds and participate in electrostatic interactions with target proteins [13].
The physicochemical properties of SAR156497 are determined by its molecular structure and the specific arrangement of functional groups within the compound [4]. The presence of both hydrophilic and lipophilic regions within the molecule influences its solubility characteristics and partition behavior in different solvent systems [33] [36]. The compound exists as a solid powder under standard conditions, which is consistent with its molecular weight and intermolecular forces [4] [25].
The molecular architecture of SAR156497 incorporates several features that contribute to its physicochemical profile [4]. The benzimidazole moiety provides aromatic character and hydrogen bonding capability, while the pyrroloquinoline system contributes to the overall planar structure and π-electron density [3] [6]. The ethyl ester functionality introduces additional polarity and influences the compound's solubility characteristics [25].
Property | Characteristics |
---|---|
Physical State | Solid powder |
Molecular Weight | 468.5 g/mol |
Solubility Profile | Influenced by polar and nonpolar regions |
Hydrogen Bonding | Multiple donor and acceptor sites |
Aromatic Character | Multiple aromatic ring systems |
The thermal stability and crystalline properties of SAR156497 are influenced by the extensive conjugated π-system and intermolecular hydrogen bonding networks [25] [28]. The compound's ability to form stable crystal structures is enhanced by the planar aromatic regions that facilitate π-π stacking interactions between molecules [3]. The presence of multiple nitrogen atoms provides sites for hydrogen bond formation, contributing to the overall stability of the solid state [25].
The partition coefficient and lipophilicity of SAR156497 are determined by the balance between hydrophilic and hydrophobic regions within the molecule [33] [36]. The benzimidazole and pyrroloquinoline moieties contribute to the aromatic character, while the ester functionality and oxygen-containing linkages provide polar regions for interaction with aqueous environments [4]. This balanced distribution of polar and nonpolar characteristics influences the compound's bioavailability and membrane permeability properties [36].
The benzimidazole moiety in SAR156497 represents a bicyclic heterocyclic system composed of fused benzene and imidazole rings [6]. This structural element is characterized by its aromatic nature and the presence of two nitrogen atoms within the five-membered imidazole ring [6] [23]. The benzimidazole scaffold contributes significantly to the compound's binding affinity and selectivity through its ability to participate in hydrogen bonding and π-π interactions with target proteins [3] [13].
The benzimidazole system in SAR156497 exhibits the characteristic properties of this heterocyclic class, including basicity and the ability to form coordination complexes with metal ions [6] [23]. The nitrogen atoms within the imidazole ring can exist in different protonation states depending on the pH environment, which influences the compound's binding characteristics and cellular uptake [6]. The aromatic character of the benzene ring provides additional stability through resonance delocalization [6].
Benzimidazole Properties | Characteristics |
---|---|
Ring System | Bicyclic fused heterocycle |
Heteroatoms | Two nitrogen atoms |
Basicity | Weakly basic |
Hydrogen Bonding | Multiple donor/acceptor sites |
Aromatic Character | π-electron delocalization |
The pyrroloquinoline moiety represents another critical structural component of SAR156497, consisting of a fused pyrrole and quinoline ring system [21] [22]. This heterocyclic framework contributes to the compound's overall planarity and provides additional sites for molecular recognition through π-π stacking interactions [21]. The pyrroloquinoline system is characterized by its extended conjugated π-system that influences the compound's electronic properties and binding characteristics [22].
The structural analysis of the pyrroloquinoline component reveals the presence of multiple nitrogen atoms that can participate in hydrogen bonding interactions with target proteins [21] [22]. The quinoline portion provides a bicyclic aromatic system that contributes to the compound's rigidity and planarity, while the pyrrole ring introduces additional nitrogen functionality for molecular recognition [11] [21]. The fusion of these ring systems creates a unique pharmacophoric element that is essential for the compound's biological activity [22].
Pyrroloquinoline Properties | Characteristics |
---|---|
Ring System | Fused pyrrole-quinoline |
π-Conjugation | Extended aromatic system |
Planarity | Rigid planar structure |
Nitrogen Content | Multiple nitrogen atoms |
Electronic Properties | Electron-rich heterocycle |
The interaction between the benzimidazole and pyrroloquinoline moieties within SAR156497 creates a unique three-dimensional molecular architecture [4] [13]. The spatial arrangement of these heterocyclic systems is critical for the compound's ability to bind selectively to Aurora kinases while avoiding interactions with other protein targets [13]. The combination of these two distinct heterocyclic frameworks provides complementary binding interactions that enhance the overall affinity and selectivity of the compound [3] [10].
The Simplified Molecular Input Line Entry System notation for SAR156497 provides a linear text representation of the compound's molecular structure [5] [16]. The canonical SMILES string for SAR156497 is: CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 [4]. This notation encodes the complete connectivity information of the molecule in a format that can be processed by computational chemistry software [5] [20].
The SMILES representation captures the essential structural features of SAR156497, including the arrangement of rings, heteroatoms, and functional groups [16] [20]. The notation begins with the ethyl ester functionality (CCOC(=O)) and proceeds through the pyrroloquinoline core structure, incorporating the benzimidazole moiety through the appropriate connectivity pattern [4] [5]. Each atom and bond in the molecule is represented according to the standardized SMILES grammar rules [20].
Structural Identifier | Value |
---|---|
Canonical SMILES | CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
InChI Key | YXMQIWJYPNBZJS-UHFFFAOYSA-N |
Standard InChI | InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31) |
The International Chemical Identifier notation provides an alternative standardized representation of SAR156497 that is designed for database searching and chemical informatics applications [15] [19]. The standard InChI string contains multiple layers of structural information, including the molecular formula, connectivity, and stereochemistry [15]. The InChI Key represents a hashed version of the full InChI that provides a unique 27-character identifier for the compound [19].
The structural representation of SAR156497 through these linear notations facilitates computational analysis and database searching [16] [19]. The SMILES and InChI formats enable the compound to be processed by molecular modeling software for structure-activity relationship studies and virtual screening applications [5] [15]. These standardized representations ensure consistent identification of the compound across different chemical databases and software platforms [16] [19].
The development of SAR156497 represents a significant achievement in medicinal chemistry, utilizing innovative synthetic approaches that transformed complex multi-step processes into efficient, scalable methodologies. The primary synthetic pathway employed for SAR156497 is based on a Hantzsch-type three-component reaction, which revolutionized the preparation of this tricyclic Aurora kinase inhibitor [1] [2] [3].
The initial discovery of SAR156497 emerged from virtual screening efforts that identified novel tricyclic molecular scaffolds with Aurora kinase inhibitory potential [2] [3]. The optimization program focused on a series of tricyclic molecules that could be efficiently prepared through a convergent synthetic approach, avoiding the complexity and low yields associated with traditional multi-step synthetic routes.
The cornerstone methodology involves a one-pot three-component condensation reaction between an arylamine, an aldehyde, and a cyclic 1,3-dione in 1-butanol at reflux temperature [2] [3]. This Hantzsch-type transformation enables the rapid assembly of the complex tricyclic core structure in a single synthetic operation, representing a significant advancement over conventional approaches that required multiple protection, deprotection, and coupling steps.
For the specific preparation of compound 47 (SAR156497), a modified synthetic route was developed to achieve multigram scale production [2] [3]. This optimized pathway begins with 2-chlorobenzimidazole, which undergoes tetrahydropyranyl protection followed by reaction with 3-hydroxybenzaldehyde. The resulting aldehyde intermediate 50 is then subjected to the three-component reaction in 1-butanol at reflux conditions. Subsequent deprotection and chiral resolution via chiral chromatography afford the desired stereoisomerically pure SAR156497 [2] [3].
The stereochemical control in this synthesis is particularly noteworthy, as the final compound possesses defined stereochemistry that is critical for biological activity. X-ray crystallographic analysis confirmed the absolute (S) configuration of SAR156497 when bound to Aurora A kinase, validating the stereochemical outcome of the synthetic process [2] [4] [3].
Comprehensive structure-activity relationship studies were conducted to optimize the tricyclic scaffold and identify the key structural elements responsible for Aurora kinase selectivity and potency [1] [2] [3]. These investigations systematically explored modifications across all three rings of the tricyclic system, providing crucial insights into the molecular determinants of biological activity.
Benzimidazole Ring Modifications: Substitution at the 7-position of the benzimidazole moiety was extensively investigated [3]. Surprisingly, various substituents at this position did not significantly impact Aurora kinase potency but failed to improve selectivity against phosphodiesterase 3 (PDE3), indicating that this region does not contribute substantially to the selectivity profile.
Cycle A Optimization: Systematic replacement of the ethoxycarbonylpyrrole unit in cycle A with alternative heterocycles revealed important selectivity determinants [3]. Replacement with pyrazole (compound 8), thiophene (compound 13), or carboxylate modifications (compound 19) maintained Aurora kinase potency while significantly reducing PDE3 inhibition. These modifications also improved metabolic stability, demonstrating the feasibility of optimizing multiple pharmaceutical properties simultaneously.
Cycle C Structural Variations: Introduction of nitrogen atoms into cycle C of the tricyclic system provided valuable insights into selectivity requirements [3]. While simple nitrogen incorporation did not substantially affect PDE3 potency, the addition of steric bulk on the nitrogen atom dramatically decreased PDE3 inhibition while maintaining Aurora kinase activity. Compounds 33 and 34, which incorporated bulky nitrogen substituents, exhibited satisfactory metabolic stability and acceptable cytochrome P450 3A4 inhibition profiles alongside significantly reduced PDE3 activity.
Side Chain Structure-Activity Relationships: The benzimidazole side chain proved to be a critical determinant of both potency and selectivity [3]. Systematic variations in the linker region and terminal aromatic substituents revealed that the 3-(1H-benzimidazol-2-yloxy)phenyl side chain in SAR156497 provides optimal binding interactions with Aurora kinases while minimizing off-target effects.
Stereochemical Requirements: The three-dimensional arrangement of functional groups within the tricyclic scaffold is essential for biological activity [2] [3]. The specific stereochemistry observed in SAR156497 enables precise positioning of key pharmacophoric elements within the Aurora kinase active site, explaining the exceptional selectivity profile observed for this compound.
The optimization of the tricyclic molecular scaffold represented a multi-parametric drug design challenge that required simultaneous improvement of potency, selectivity, and pharmaceutical properties [2] [3]. The systematic approach employed in this optimization exemplifies modern medicinal chemistry principles applied to kinase inhibitor development.
Kinase Selectivity Enhancement: The initial challenge involved achieving selectivity within the highly conserved ATP-binding sites of protein kinases [1] [2] [3]. Through structure-based design focusing on Aurora-specific interactions, particularly those involving the unique Gln185 residue found only in Aurora kinases, HUNK, and SGK494, the optimization program successfully developed compounds with exquisite Aurora selectivity. SAR156497 demonstrated exceptional selectivity when tested against a panel of over 110 kinases, representing a significant achievement in kinase inhibitor design.
Metabolic Stability Improvement: Early compounds in the series suffered from rapid metabolic degradation, limiting their potential for in vivo applications [3]. Through systematic identification and modification of metabolic soft spots, the optimization process achieved compounds with acceptable metabolic stability. SAR156497 exhibits moderate metabolism in both mouse and human liver microsomes (53% and 32% remaining, respectively), providing a suitable therapeutic window for in vivo efficacy studies.
Cytochrome P450 Interaction Minimization: Strong inhibition of cytochrome P450 3A4 represented a significant liability for early compounds due to potential drug-drug interactions [3]. Strategic structural modifications guided by computational modeling and experimental validation reduced CYP3A4 inhibition to minimal levels. SAR156497 demonstrates only residual mechanism-based CYP 3A4 inhibition (kinact = 0.076 min⁻¹, Ki = 0.99 μM), substantially reducing the risk of clinically significant drug interactions.
Phosphodiesterase 3 Selectivity: The tricyclic scaffold initially exhibited potent PDE3 inhibition, raising concerns about potential cardiovascular toxicity [3]. Through systematic SAR studies focusing on cycle A and cycle C modifications, the optimization program successfully identified structural features that reduced PDE3 inhibition while maintaining Aurora kinase potency. SAR156497 achieves a 4 μM IC₅₀ against PDE3, representing a significant improvement in selectivity compared to earlier analogs.
Pharmaceutical Property Optimization: The optimization process addressed multiple pharmaceutical properties simultaneously, including solubility, permeability, and pharmacokinetic parameters [2] [3]. SAR156497 demonstrates good permeability in Caco-2 assays (Ptot = 60 nm/s), acceptable solubility at acidic pH suitable for pharmaceutical formulation, and favorable pharmacokinetic properties including a 2.4-hour half-life and 64% oral bioavailability in mice.
The transition from laboratory-scale synthesis to larger-scale production required careful consideration of multiple factors including safety, efficiency, cost-effectiveness, and environmental impact [2] [3]. The Hantzsch-type three-component reaction proved particularly advantageous for scale-up applications due to its operational simplicity and robust performance characteristics.
Reaction Engineering Considerations: Scale-up of the three-component reaction required optimization of heat transfer and mixing characteristics in larger reaction vessels [5] [6]. The exothermic nature of the condensation reaction necessitated careful temperature control to maintain product quality and yield consistency. Implementation of advanced process control systems enabled precise temperature profiling throughout the reaction progression, ensuring reproducible outcomes at manufacturing scale.
Solvent Selection and Recovery: The use of 1-butanol as the reaction solvent, while effective for the transformation, required implementation of solvent recovery and recycling systems to minimize costs and environmental impact [5] [7]. Distillation and purification protocols were developed to enable solvent reuse while maintaining product quality specifications. Alternative green solvents were evaluated as potential replacements, though 1-butanol remained optimal for the specific requirements of this transformation.
Purification Strategy Development: The transition from laboratory-scale chromatographic purification to scalable isolation methods required development of crystallization and precipitation protocols [5] [7]. The modified synthetic route for SAR156497 incorporated chiral resolution via chiral chromatography, necessitating evaluation of alternative resolution methods including classical resolution with chiral auxiliaries and asymmetric synthesis approaches for larger-scale applications.
Process Analytical Technology Integration: Implementation of real-time monitoring systems enabled precise control of reaction progression and product quality during scale-up operations [5] [6]. Spectroscopic methods including infrared and nuclear magnetic resonance spectroscopy provided in-line analysis capabilities, allowing for immediate process adjustments to maintain optimal reaction conditions and product specifications.
Safety and Environmental Considerations: Scale-up operations required comprehensive risk assessment and implementation of enhanced safety protocols [5] [6]. The absence of metal catalysts in the Hantzsch-type reaction reduced potential safety hazards associated with catalyst handling and disposal. Environmental impact mitigation strategies included waste minimization protocols, energy efficiency optimization, and implementation of green chemistry principles throughout the manufacturing process.
Quality Control and Validation: Manufacturing-scale production necessitated development of robust quality control procedures to ensure batch-to-batch consistency [5] [7]. Validation studies confirmed that the synthetic methodology could reliably produce SAR156497 meeting all specification requirements across multiple production campaigns. Process validation included demonstration of yield consistency, impurity profile control, and stereochemical purity maintenance at manufacturing scale.